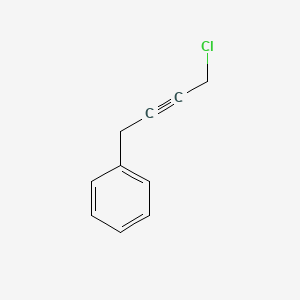
(4-Chloro-2-butyn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-2-butyn-1-yl)benzene” is a chemical compound with the molecular formula C10H9Cl. It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-2-butyn-1-yl)benzene” consists of a benzene ring with a butynyl group (C4H5) and a chlorine atom attached. The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
As a benzene derivative, “(4-Chloro-2-butyn-1-yl)benzene” can undergo various chemical reactions, including electrophilic aromatic substitution . The presence of the chlorine atom might also allow for nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Friedel-Crafts Reactions
One application involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional media for Friedel-Crafts sulfonylation reactions. This process, involving benzene and substituted benzenes, highlights the enhanced reactivity and almost quantitative yields of diaryl sulfones under ambient conditions. The study also delves into the mechanistic details using 27Al NMR spectroscopy, indicating the significance of Lewis acidity in these reactions (Nara, Harjani, & Salunkhe, 2001).
Electron Delocalization and Aromaticity
Research into the electron delocalization within aromatic molecules like benzene has led to significant insights into chemical bonding and structure. Theoretical evaluations using atoms in molecules (AIM) and electron localization function (ELF) approaches have contributed to understanding benzene's stability and reactivity, foundational knowledge for designing novel aromatic compounds (Poater, Duran, Solà, & Silvi, 2005).
Bacterial Degradation of Chlorobenzenes
The environmental impact and degradation of chlorinated benzenes have been a subject of study, highlighting the role of microbial processes in mitigating pollution. Research on bacteria capable of reductive dechlorination of chlorobenzenes underlines the potential for bioremediation strategies in addressing persistent organic pollutants (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Synthesis and Characterization of Benzene Derivatives
The synthesis and characterization of hexaarylbenzenes, enabled by C-H activation, cross-coupling, and cycloaddition reactions, demonstrate the versatility of benzene as a building block for complex organic molecules. This research opens new avenues for the synthesis of materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics (Suzuki, Segawa, Itami, & Yamaguchi, 2015).
Catalytic Oxidation Studies
Investigations into the catalytic oxidation of chlorinated benzenes over V2O5/TiO2 catalysts provide insights into potential industrial applications for pollution control and the synthesis of less harmful chemicals. This research underscores the relationship between molecular structure and reactivity, paving the way for the development of more efficient catalysts (Lichtenberger & Amiridis, 2004).
Wirkmechanismus
The mechanism of action of “(4-Chloro-2-butyn-1-yl)benzene” in chemical reactions would depend on the specific reaction conditions and reagents. For instance, in an electrophilic aromatic substitution reaction, the benzene ring could act as a nucleophile, attacking an electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic ring .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorobut-2-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXGOBVOSDRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-butyn-1-yl)benzene | |
CAS RN |
33598-24-2 |
Source


|
| Record name | (4-chlorobut-2-yn-1-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

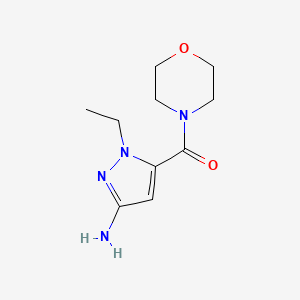
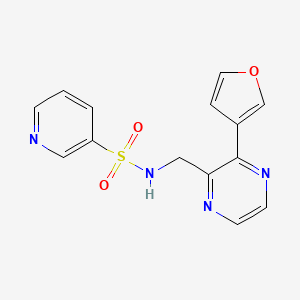
![{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetic acid](/img/structure/B2825862.png)
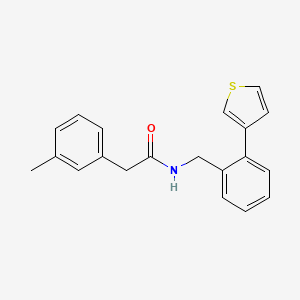
![ethyl 3,5-dimethyl-1-{5-[(4-toluidinocarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B2825864.png)


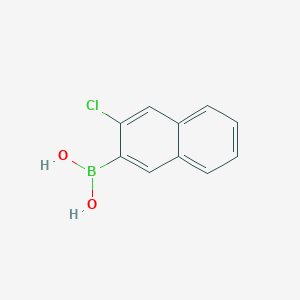
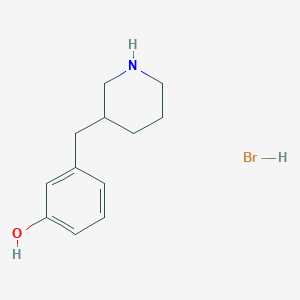

![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2825872.png)
![Ethyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate](/img/structure/B2825873.png)
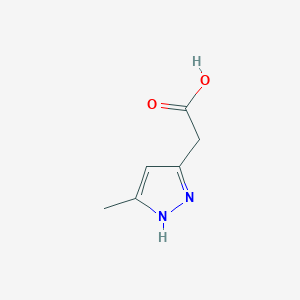
![3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2825881.png)